molecular formula C19H22N4O4S B6498887 methyl N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate CAS No. 946313-89-9

methyl N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate

Cat. No.: B6498887
CAS No.: 946313-89-9
M. Wt: 402.5 g/mol
InChI Key: JTORRHUNFYPEBP-UHFFFAOYSA-N
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Description

Methyl N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)carbamate is a piperazine-thiazole hybrid compound characterized by a central thiazole ring linked to a carbamate group and a piperazine moiety substituted with a 4-acetylphenyl group.

Properties

IUPAC Name

methyl N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-13(24)14-3-5-16(6-4-14)22-7-9-23(10-8-22)17(25)11-15-12-28-18(20-15)21-19(26)27-2/h3-6,12H,7-11H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTORRHUNFYPEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Piperazine Substitution : Electron-withdrawing groups (e.g., acetyl in the target, chloro in BJ10326) may improve binding to hydrophobic pockets, while methoxy (V031-3026) increases solubility .
  • Core Structure: Thiazole (target) vs.
  • Functional Groups : Carbamate (target) offers hydrolytic stability compared to urea (1f) or sulfonamide (Compound 14), which may influence pharmacokinetics .

Pharmacological and Pharmacokinetic Comparisons

Receptor Binding and Activity

  • Antimicrobial Potential: Compound 14 (sulfonamide-triazole-piperazine) demonstrated antimicrobial activity, suggesting the target compound’s piperazine-thiazole framework may similarly interact with microbial enzymes .
  • Antiviral Activity : BAY 57-1293 (), a thiazole-sulfamoyl analog, inhibits viral helicase-primase, implying structural motifs shared with the target compound could confer antiviral properties .
  • Anticancer Effects : BZ-IV (benzothiazole-piperazine) showed anticancer activity, highlighting the importance of the piperazine-thiazole scaffold in targeting cell proliferation pathways .

Pharmacokinetic Properties

  • Metabolic Stability : The acetyl group in the target compound may reduce oxidative metabolism compared to methylpiperazine (BZ-IV) or halogenated analogs (BJ10326) .
  • Oral Bioavailability : Piperazine derivatives often face challenges in oral absorption due to high polarity, but lipophilic substituents (e.g., dichlorophenyl in BJ10326) may improve membrane permeability .

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